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Compound of Interest |

5-(6-Chloro-2-methylpyrimidin-4-
Compound Name:
ylthiazole
CAS No.: 1159818-34-4
\ J

Executive Summary

The compound CAS 302964-08-5 (herein referred to as Intermediate-C) is the critical
electrophilic scaffold in the synthesis of Dasatinib (BMS-354825), a dual BCR-ABL/Src tyrosine
kinase inhibitor.

This guide details the Nucleophilic Aromatic Substitution (

) strategy for coupling the thiazole amine moiety with the dichloropyrimidine core. Unlike early
medicinal chemistry routes that relied on hazardous sodium hydride (NaH), this protocol
focuses on a scalable, base-mediated process optimized for high purity (>98%) and yield,
suitable for late-stage pharmaceutical development.

Key Chemical Transformation

o Reaction Type: Base-mediated
coupling.

 Critical Quality Attribute (CQA): Control of the "Regioisomer" impurity and hydrolysis by-
products.
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* Yield Target: >85% isolated yield.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the thiazole amine nitrogen onto the C4
position of the pyrimidine ring. The thiazole amine is inherently non-nucleophilic due to the
electron-withdrawing nature of the thiazole ring and the amide substituent; therefore, strong
base deprotonation is required to generate the active amidine anion.
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Figure 1: Mechanistic pathway for the synthesis of CAS 302964-08-5 via base-mediated
coupling.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:
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Parameter Specification Scientific Rationale

Provides sufficient basicity (

Base Selection Sodium tert-butoxide (NaOtBu) ~ ~17) to deprotonate the amine

without the hydrogen evolution

risks associated with NaH [1].

Solubilizes the pyrimidine and

stabilizes the transition state.

Water content must be <0.05%
Solvent System THF (Anhydrous) )

to prevent hydrolysis of the

chloropyrimidine starting

material.

Low temperature during base
addition prevents exotherms;
0°C (Addition) heating is required to
Temperature overcome the activation

60°C (Reaction) energy of the

on the deactivated thiazole.

Slight excess of the
o o electrophile ensures complete
Stoichiometry 1.1-1.2 eq. Pyrimidine ] ]
consumption of the expensive

Thiazole Amine.

Detailed Experimental Protocol
Materials Required[2][3][4]1[5][61[71[8][9]

e Reactant A: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)
e Reactant B: 4,6-dichloro-2-methylpyrimidine (1.2 eq)
e Base: Sodium tert-butoxide (NaOtBu) (2.5 eq)

» Solvent: Tetrahydrofuran (THF), anhydrous[1]
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e Quench: 1N HCI, Deionized Water

Step-by-Step Procedure
Phase 1: Reactor Setup & Deprotonation

 Inertion: Purge a double-jacketed glass reactor with dry Nitrogen (

) for 15 minutes.

o Charging: Charge Reactant A (Thiazole Amine) and anhydrous THF (15 volumes relative to
Reactant A mass).

¢ Cooling: Engage the chiller to cool the slurry to 0-5°C.
o Base Addition: Add NaOtBu portion-wise over 30 minutes.
o Observation: The mixture will likely darken, and the slurry may thicken as the anion forms.

o Caution: Exothermic step. Maintain internal temperature

 Activation: Stir at 0-5°C for 45 minutes to ensure complete deprotonation.

Phase 2: Coupling Reaction

o Reactant B Preparation: Dissolve Reactant B (Pyrimidine) in minimal THF (3 volumes).
o Addition: Add the Pyrimidine solution dropwise to the reactor over 20 minutes.

» Reaction: Warm the reactor to 20—25°C and stir for 1 hour. Then, heat to 55-60°C.

e Monitoring: Hold at 60°C for 4—6 hours. Monitor by HPLC.

o Endpoint: <1.0% remaining Reactant A.

Phase 3: Quench & Isolation[2]

e Cooling: Cool the reaction mixture to 20°C.
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Quench: Slowly add Deionized Water (10 volumes).

pH Adjustment: Dropwise add 1N HCI until pH reaches 6.0-7.0.

o Critical: This neutralizes the alkoxide and precipitates the product.

Crystallization: Stir the slurry at 0-5°C for 2 hours to maximize yield.

Filtration: Filter the solids using a Buchner funnel or centrifuge.

Washing: Wash the cake with:
o Wash 1: THF/Water (1:1 ratio).

o Wash 2: Cold Methanol (displaces water to aid drying).

Drying: Vacuum dry at 50°C for 12 hours.

Process Workflow Diagram (Graphviz)
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Figure 2: Operational workflow for the synthesis of the Dasatinib intermediate.
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Purification & Characterization

While the precipitation method yields high purity, pharmaceutical grade specifications often

require recrystallization.

Recrystallization Solvent: Ethanol or Methanol/Water (9:1).

Appearance: Off-white to pale yellow solid.

Melting Point: >250°C (decomposition).

HPLC Purity: Expect >99.0% area.

Analytical Checkpoints

e 1H NMR (DMSO-d6): Look for the disappearance of the thiazole

protons (broad singlet ~7.5 ppm) and the appearance of the pyrimidine aromatic proton
singlet (~6.5 ppm) [2].

e Mass Spectrometry: ESI+ m/z = 394.0 (M+H) for the

isotope pattern.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Ensure NaOtBu is fresh (white,

) Incomplete deprotonation or not yellow). Verify THF water
Low Yield (<70%) _ _ _
moisture ingress. content is <0.05% (Karl
Fischer).

) ) Check inert gas lines. Ensure
) o Hydrolysis of the starting o o
Impurity: Hydroxy-pyrimidine ) Pyrimidine solution is prepared
material.[3][4] ) ) .
immediately before addition.

] Adjust pH strictly to 6—-7. Add
pH too low (<4) or rapid

Gummy Precipitate ) water slowly to allow crystal
quenching.
growth.
) ) ) ) Add 0.1 eq additional NaOtBu
Residual Starting Material Reaction stalled.

and heat for 2 more hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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